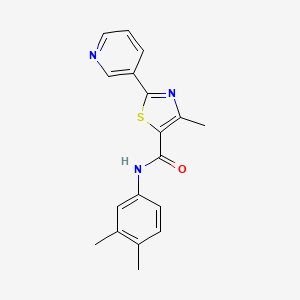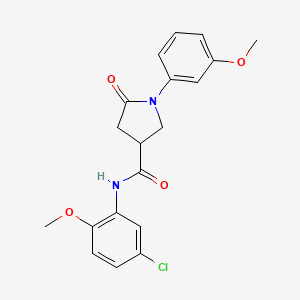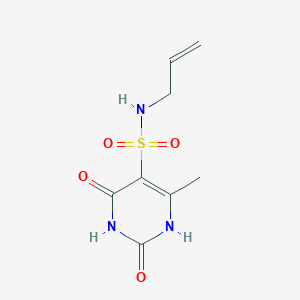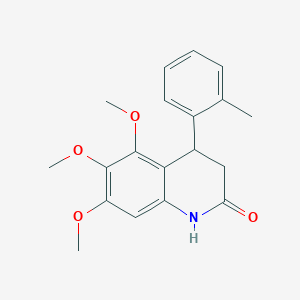
4-(1,3-benzodioxol-5-ylmethoxy)-3,5-dimethoxybenzaldehyde
Descripción general
Descripción
4-(1,3-benzodioxol-5-ylmethoxy)-3,5-dimethoxybenzaldehyde, also known as MDMA, is a psychoactive drug that has gained significant attention in the scientific community due to its potential therapeutic applications. MDMA is a derivative of the amphetamine class of drugs and has been classified as a Schedule I controlled substance by the United States Drug Enforcement Administration (DEA). Despite its illegal status, MDMA has been the subject of extensive scientific research due to its potential to treat various mental health disorders such as post-traumatic stress disorder (PTSD) and anxiety.
Mecanismo De Acción
4-(1,3-benzodioxol-5-ylmethoxy)-3,5-dimethoxybenzaldehyde works by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to a feeling of euphoria and increased sociability. This compound also inhibits the reuptake of these neurotransmitters, prolonging their effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. Prolonged use of this compound can lead to neurotoxicity and damage to serotonin-producing neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1,3-benzodioxol-5-ylmethoxy)-3,5-dimethoxybenzaldehyde has several advantages and limitations for use in lab experiments. It has been shown to increase sociability and emotional openness, which may make it useful in studying social behavior. However, its effects on the brain are complex and may be difficult to study. Additionally, its illegal status makes it difficult to obtain and use in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-(1,3-benzodioxol-5-ylmethoxy)-3,5-dimethoxybenzaldehyde. One area of focus is the potential use of this compound in the treatment of addiction. Studies have shown that this compound may be effective in treating alcohol and nicotine addiction. Another area of focus is the potential use of this compound in the treatment of autism. Studies have shown that this compound may be effective in increasing social behavior and reducing anxiety in individuals with autism. Finally, there is a need for further research on the long-term effects of this compound use on the brain and body.
Aplicaciones Científicas De Investigación
4-(1,3-benzodioxol-5-ylmethoxy)-3,5-dimethoxybenzaldehyde has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound can be effective in treating PTSD and anxiety by reducing fear and promoting social bonding. This compound has also been shown to increase empathy and emotional openness, which may make it useful in couples therapy. Additionally, this compound has been shown to have potential applications in the treatment of addiction and autism.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethoxy)-3,5-dimethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-19-15-6-12(8-18)7-16(20-2)17(15)21-9-11-3-4-13-14(5-11)23-10-22-13/h3-8H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMLAYCMWFPSGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC3=C(C=C2)OCO3)OC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4837554.png)

![2-chloro-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B4837569.png)

![(2,4-dimethoxyphenyl){1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methanone](/img/structure/B4837591.png)

![2-(4-methoxyphenyl)-3'-methyl-3',4'-dihydro-2'H-spiro[1,3-dioxane-5,7'-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6'-one](/img/structure/B4837598.png)
![5-[(5-bromo-2-thienyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4837607.png)
![N-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-indazol-5-amine bis(trifluoroacetate)](/img/structure/B4837620.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4837636.png)
![1-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4837637.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4837638.png)
